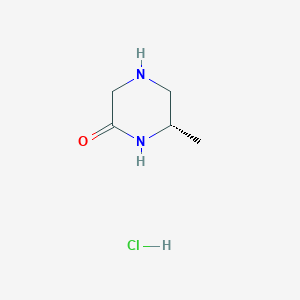

(S)-Methyl-piperazin-2-one hydrochloride

Overview

Description

“(S)-Methyl-piperazin-2-one hydrochloride” likely refers to a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals . The “S” denotes the stereochemistry of the molecule, indicating it’s a specific enantiomer or “hand” of the molecule. The “methyl” group and “2-one” suggest additional functional groups attached to the piperazine ring .

Molecular Structure Analysis

Piperazine is a six-membered ring with two nitrogen atoms. The “2-one” suggests a carbonyl group (C=O) at the 2-position of the ring. The “methyl” indicates a -CH3 group, but the exact position isn’t specified in the name .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. Piperazine derivatives generally have good solubility due to the presence of nitrogen atoms .Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) discussed the synthesis and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, highlighting their antidepressant and antianxiety activities. This research demonstrates the potential therapeutic applications of piperazine derivatives in treating mental health disorders (Kumar et al., 2017).

Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, offering insights into the applications of these compounds in designing novel photonic and electronic materials (Gan et al., 2003).

Biological Activity of Piperazine Derivatives

Gein et al. (2013) synthesized and evaluated the biological activity of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives, focusing on antimicrobial activity and the influence on blood coagulation. This work suggests the potential use of these compounds in developing new antimicrobial agents (Gein et al., 2013).

Anticonvulsant and Antimicrobial Activities

Aytemir et al. (2004) discussed the synthesis and evaluation of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives for their potential anticonvulsant and antimicrobial activities, highlighting the versatility of piperazine derivatives in medicinal chemistry (Aytemir et al., 2004).

Cytotoxic Agents

Ghasemi et al. (2020) designed, synthesized, and biologically evaluated novel piperazinone derivatives as cytotoxic agents, providing valuable data for the development of new cancer therapies (Ghasemi et al., 2020).

Carbon Dioxide Capture

Freeman et al. (2010) investigated the degradation of aqueous piperazine in carbon dioxide capture, demonstrating the compound's stability and potential in environmental applications (Freeman et al., 2010).

Mechanism of Action

- The primary targets of this compound are neuronal nicotinic acetylcholine receptors (nAChRs). Specifically, it acts as an antagonist at both α3β2 and α4β2 nAChR subtypes .

Target of Action

Mode of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(6S)-6-methylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-4-2-6-3-5(8)7-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLHSYGMQSCEFP-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(=O)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC(=O)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470863.png)

![2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470865.png)

![3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1470870.png)

![Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate](/img/structure/B1470871.png)

![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide](/img/structure/B1470872.png)

![2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470876.png)

![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1470878.png)

![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)

![methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride](/img/structure/B1470882.png)